molecular formula C6H6N4O B12975183 [1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanol

[1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanol

Cat. No.: B12975183
M. Wt: 150.14 g/mol
InChI Key: TXFXMDYUEOOFPI-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanol is a nitrogen-containing heterocyclic compound. It is part of a broader class of triazolopyrazine derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol typically involves the cyclization of pyrazine derivatives. One common method includes the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives. This process is carried out under mild conditions, often using oxidizing agents like hydrogen peroxide or iodine in the presence of a base . Another approach involves the reaction of 2-hydrazinylpyrazine with various electrophiles, followed by cyclization to form the triazolopyrazine core .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrazine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol involves the inhibition of specific kinases. For instance, it inhibits c-Met and VEGFR-2 kinases by binding to their active sites, thereby blocking their activity. This inhibition leads to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival . Molecular docking studies have shown that the compound can form stable interactions with these kinases, which is crucial for its inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific inhibitory activity against c-Met and VEGFR-2 kinases, which are critical targets in cancer therapy. Its ability to form stable interactions with these kinases and its relatively low toxicity make it a promising candidate for further development in medicinal chemistry .

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol

InChI

InChI=1S/C6H6N4O/c11-4-6-9-8-5-3-7-1-2-10(5)6/h1-3,11H,4H2

InChI Key

TXFXMDYUEOOFPI-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=C2CO)C=N1

Origin of Product

United States

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